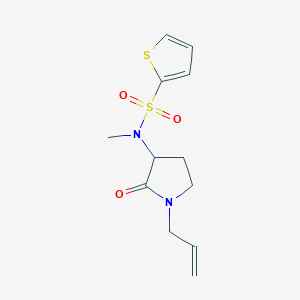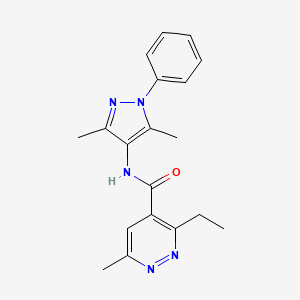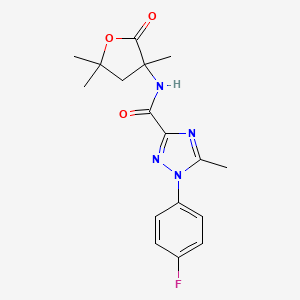
N-methyl-N-(2-oxo-1-prop-2-enylpyrrolidin-3-yl)thiophene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-N-(2-oxo-1-prop-2-enylpyrrolidin-3-yl)thiophene-2-sulfonamide is a complex organic compound that features a pyrrolidine ring, a thiophene ring, and a sulfonamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-(2-oxo-1-prop-2-enylpyrrolidin-3-yl)thiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the pyrrolidine ring, followed by the introduction of the thiophene ring and the sulfonamide group. Common synthetic routes include:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Thiophene Ring: This step often involves the use of thiophene derivatives and coupling reactions.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-methyl-N-(2-oxo-1-prop-2-enylpyrrolidin-3-yl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Aplicaciones Científicas De Investigación
N-methyl-N-(2-oxo-1-prop-2-enylpyrrolidin-3-yl)thiophene-2-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.
Industry: The compound can be used in the development of new materials or as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of N-methyl-N-(2-oxo-1-prop-2-enylpyrrolidin-3-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact mechanism may vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- N-methyl-N-(2-oxo-1-prop-2-enylpyrrolidin-3-yl)benzene-2-sulfonamide
- N-methyl-N-(2-oxo-1-prop-2-enylpyrrolidin-3-yl)furan-2-sulfonamide
Uniqueness
N-methyl-N-(2-oxo-1-prop-2-enylpyrrolidin-3-yl)thiophene-2-sulfonamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties compared to similar compounds with benzene or furan rings
Propiedades
IUPAC Name |
N-methyl-N-(2-oxo-1-prop-2-enylpyrrolidin-3-yl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3S2/c1-3-7-14-8-6-10(12(14)15)13(2)19(16,17)11-5-4-9-18-11/h3-5,9-10H,1,6-8H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXHSBQJOZYOVRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(C1=O)CC=C)S(=O)(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![tert-butyl N-methyl-N-[1-phenyl-3-[2-(1,2,4-triazol-1-yl)propanoylamino]propan-2-yl]carbamate](/img/structure/B6968486.png)
![1-[3-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)propyl]-4-methyl-2-oxopyridine-3-carbonitrile](/img/structure/B6968498.png)
![2-[1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]pyrazol-4-yl]ethanol](/img/structure/B6968504.png)
![4-[(3-Methyltriazol-4-yl)methyl]-5,6,7,8-tetrahydrothieno[3,2-b]azepine](/img/structure/B6968506.png)
![1-(5-fluoro-2-methylphenyl)-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]methanamine](/img/structure/B6968509.png)

![[2-(methoxymethyl)-1,3-thiazol-4-yl]-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]methanone](/img/structure/B6968519.png)

![3-Methyl-3-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propylamino]oxolan-2-one](/img/structure/B6968540.png)
![3-(4-methylpyrazol-1-yl)-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]propan-1-one](/img/structure/B6968544.png)
![N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]-5-propan-2-ylpyridine-2-carboxamide](/img/structure/B6968546.png)
![1-[1-(2,6-Dichloro-3-methylphenyl)sulfonylpyrrolidin-3-yl]-4-methylpyrazole](/img/structure/B6968551.png)
![(5-chloropyrazolo[1,5-a]pyridin-2-yl)-[4-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)piperidin-1-yl]methanone](/img/structure/B6968556.png)
![4-Chloro-1-[1-(3-chloro-4-methylphenyl)sulfonylpyrrolidin-3-yl]pyrazole](/img/structure/B6968573.png)
